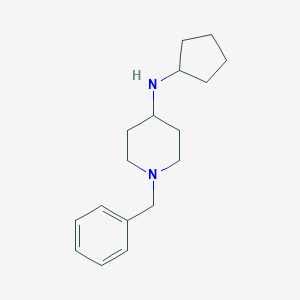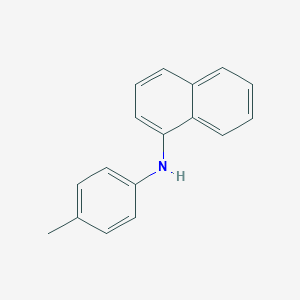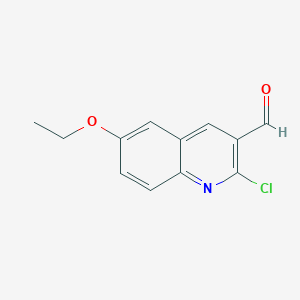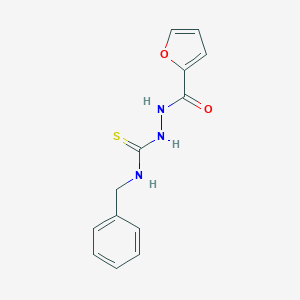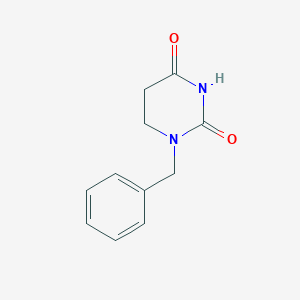
1-benzyldihydropyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyldihydropyrimidine-2,4(1H,3H)-dione, also known as benzodihydropyrimidine or benzodiazepine-2,4-dione, is a heterocyclic organic compound. It is an important intermediate in the synthesis of various pharmaceutical compounds and has a wide range of applications in scientific research.
Mécanisme D'action
The exact mechanism of action of 1-benzyldihydropyrimidine-2,4(1H,3H)-dione is not fully understood. However, it is believed to act on the central nervous system by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. It binds to the benzodiazepine site on the GABA-A receptor, increasing the affinity of GABA to the receptor and enhancing the influx of chloride ions into the neuron, leading to hyperpolarization and inhibition of neuronal activity.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects. It has been shown to exhibit anticonvulsant, anxiolytic, sedative, and hypnotic effects in animal models. It has also been reported to possess antioxidant, anti-inflammatory, and antimicrobial activities. Additionally, it has been shown to have a protective effect against ischemic brain injury and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-benzyldihydropyrimidine-2,4(1H,3H)-dione is its wide range of applications in scientific research. It is an important intermediate in the synthesis of various pharmaceutical compounds and has been shown to exhibit a range of biochemical and physiological effects. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been reported to exhibit cytotoxic effects in some cell lines, and caution should be taken when handling this compound.
Orientations Futures
There are several future directions for the study of 1-benzyldihydropyrimidine-2,4(1H,3H)-dione. One area of research is the development of new pharmaceutical compounds based on the structure of this compound. Another area of research is the investigation of the molecular mechanisms underlying its various biochemical and physiological effects. Additionally, the potential use of this compound in the treatment of neurological disorders, such as epilepsy and Alzheimer's disease, warrants further investigation.
Méthodes De Synthèse
1-benzyldihydropyrimidine-2,4(1H,3H)-dione can be synthesized by several methods. One of the most common methods is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. Another method is the reaction of benzylamine with ethyl acetoacetate and urea in the presence of a Lewis acid catalyst. The synthesis of this compound can also be achieved through a one-pot, three-component reaction of benzaldehyde, ethyl acetoacetate, and urea in the presence of a catalytic amount of acetic acid.
Applications De Recherche Scientifique
1-benzyldihydropyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research. It is an important intermediate in the synthesis of various pharmaceutical compounds, including antihypertensive agents, antitumor agents, and antiviral agents. It has been reported to exhibit anticonvulsant, anxiolytic, sedative, and hypnotic effects in animal models. It has also been shown to possess antioxidant, anti-inflammatory, and antimicrobial activities.
Propriétés
| 716-99-4 | |
Formule moléculaire |
C11H12N2O2 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
1-benzyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H12N2O2/c14-10-6-7-13(11(15)12-10)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,14,15) |
Clé InChI |
RAGSBUDIXSABRI-UHFFFAOYSA-N |
SMILES |
C1CN(C(=O)NC1=O)CC2=CC=CC=C2 |
SMILES canonique |
C1CN(C(=O)NC1=O)CC2=CC=CC=C2 |
| 716-99-4 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



